molecular formula C11H15N3O B2469475 4-[(3-Aminophenyl)methyl]piperazin-2-one CAS No. 1016734-75-0

4-[(3-Aminophenyl)methyl]piperazin-2-one

Cat. No.: B2469475
CAS No.: 1016734-75-0
M. Wt: 205.261
InChI Key: PXSLZAJVQONFLC-UHFFFAOYSA-N
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Description

4-[(3-Aminophenyl)methyl]piperazin-2-one is a chemical compound with the molecular formula C11H15N3O and a molecular weight of 205.26 g/mol . It is also known by its IUPAC name, 4-(3-aminobenzyl)-2-piperazinone . This compound is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-[(3-Aminophenyl)methyl]piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-[(3-Aminophenyl)methyl]piperazin-2-one include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the piperazinone ring and the aminobenzyl group. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4-[(3-aminophenyl)methyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-10-3-1-2-9(6-10)7-14-5-4-13-11(15)8-14/h1-3,6H,4-5,7-8,12H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSLZAJVQONFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)CC2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016734-75-0
Record name 4-[(3-aminophenyl)methyl]piperazin-2-one
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